molecular formula C21H31N5O3 B602398 5-Hydroxy Buspirone CAS No. 105496-33-1

5-Hydroxy Buspirone

Cat. No.: B602398
CAS No.: 105496-33-1
M. Wt: 401.5 g/mol
InChI Key: WKAUDMPUKWYRBF-UHFFFAOYSA-N
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Description

5-Hydroxy Buspirone is a metabolite of Buspirone, a well-known anxiolytic agent primarily used to treat anxiety disorders. The compound has the molecular formula C21H31N5O3 and a molecular weight of 401.50 g/mol . It is known for its role in the pharmacological activity of Buspirone, contributing to its therapeutic effects.

Biochemical Analysis

Biochemical Properties

5-Hydroxy Buspirone interacts with several enzymes and proteins in the body. It is a product of the oxidative metabolism of buspirone, primarily involving the CYP3A4 enzymes in the liver . The compound is also known to interact with serotonin receptors in the brain, specifically the 5-HT1A receptors . These interactions play a crucial role in the anxiolytic effects of buspirone .

Cellular Effects

This compound influences various cellular processes. It is known to affect cell signaling pathways, particularly those involving serotonin receptors . By acting as a partial agonist at the 5-HT1A receptors, this compound can modulate the serotonergic activity in the brain . This modulation can influence various cellular functions, including gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its interaction with the 5-HT1A receptors . As a partial agonist, it can bind to these receptors and modulate their activity . This interaction can lead to changes in gene expression and cellular metabolism, contributing to the compound’s anxiolytic effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, studies have shown that the compound’s anxiolytic effects can increase over time with chronic administration . Additionally, the compound is known to be stable, with a half-life of approximately 2.5 hours in humans .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. Studies have shown that the compound can exert anxiolytic-like effects at certain dosages . Higher doses may lead to behavioral suppressant effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a product of the oxidative metabolism of buspirone, primarily involving the CYP3A4 enzymes in the liver . This metabolic process produces several hydroxylated metabolites, including this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues in the body. It is well absorbed and undergoes extensive first-pass metabolism, leading to a systemic availability of approximately 4 percent . The compound is primarily eliminated in the urine, suggesting that it may be distributed in the renal system .

Subcellular Localization

Given its interactions with the 5-HT1A receptors, it is likely that the compound is localized in areas of the cell where these receptors are present

Preparation Methods

The synthesis of 5-Hydroxy Buspirone involves several steps, starting from Buspirone itself. The hydroxylation process typically occurs at the 5-position of the pyrimidine ring. This can be achieved through various chemical reactions, including oxidation using specific reagents and catalysts . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

5-Hydroxy Buspirone undergoes several types of chemical reactions, including:

Properties

IUPAC Name

8-[4-[4-(5-hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O3/c27-17-15-22-20(23-16-17)25-11-9-24(10-12-25)7-3-4-8-26-18(28)13-21(14-19(26)29)5-1-2-6-21/h15-16,27H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAUDMPUKWYRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=C(C=N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733360
Record name 8-{4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105496-33-1
Record name 8-{4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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